molecular formula C30H58O4 B12651285 Diisononyl dodecanedioate CAS No. 63003-34-9

Diisononyl dodecanedioate

Cat. No.: B12651285
CAS No.: 63003-34-9
M. Wt: 482.8 g/mol
InChI Key: NEBPEJORTDXDMO-UHFFFAOYSA-N
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Description

Diisononyl dodecanedioate is an ester compound with the molecular formula C30H58O4. It is synthesized from dodecanedioic acid and isononanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisononyl dodecanedioate is typically synthesized through an esterification reaction between dodecanedioic acid and isononanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and water is removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous esterification process. The reactants, dodecanedioic acid and isononanol, are fed into a reactor where they undergo esterification in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, resulting in the formation of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Diisononyl dodecanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanedioic acid and isononanol.

    Oxidation: The ester can be oxidized to form dodecanedioic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Dodecanedioic acid and isononanol.

    Oxidation: Dodecanedioic acid and other oxidation products.

    Reduction: Alcohols and other reduced forms.

Scientific Research Applications

Diisononyl dodecanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.

    Biology: Investigated for its potential use in biological systems as a biodegradable ester.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical stability and performance characteristics.

Mechanism of Action

The mechanism of action of diisononyl dodecanedioate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may undergo enzymatic hydrolysis, releasing dodecanedioic acid and isononanol, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diisononyl phthalate: Another widely used plasticizer with similar applications in polymers and resins.

    Diisononyl adipate: Used as a plasticizer with similar properties but different chemical structure.

    Diisononyl sebacate: Another ester with similar applications but derived from sebacic acid.

Uniqueness

Diisononyl dodecanedioate is unique due to its specific chemical structure, which imparts distinct properties such as higher thermal stability and better compatibility with certain polymers compared to other plasticizers. Its biodegradability also makes it an attractive option for environmentally friendly applications.

Properties

CAS No.

63003-34-9

Molecular Formula

C30H58O4

Molecular Weight

482.8 g/mol

IUPAC Name

bis(7-methyloctyl) dodecanedioate

InChI

InChI=1S/C30H58O4/c1-27(2)21-15-11-13-19-25-33-29(31)23-17-9-7-5-6-8-10-18-24-30(32)34-26-20-14-12-16-22-28(3)4/h27-28H,5-26H2,1-4H3

InChI Key

NEBPEJORTDXDMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCC(C)C

Origin of Product

United States

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